molecular formula C16H33N3O2 B13867752 Tert-butyl 4-(2-(diethylamino)ethylamino)piperidine-1-carboxylate

Tert-butyl 4-(2-(diethylamino)ethylamino)piperidine-1-carboxylate

Cat. No.: B13867752
M. Wt: 299.45 g/mol
InChI Key: GKDQGDZETGIXGI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(diethylamino)ethylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H33N3O2. It is a piperidine derivative that is often used in organic synthesis and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(diethylamino)ethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and diethylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves:

    Starting Materials: Piperidine, tert-butyl chloroformate, and diethylamine.

    Reaction Conditions: The reaction is typically performed in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(diethylamino)ethylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

Tert-butyl 4-(2-(diethylamino)ethylamino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(diethylamino)ethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the molecules it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-(dimethylamino)ethylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-(diethylamino)ethylamino)piperidine-1-carboxylate is unique due to its specific diethylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of certain pharmaceuticals and specialty chemicals, where precise control over molecular interactions is required.

Properties

Molecular Formula

C16H33N3O2

Molecular Weight

299.45 g/mol

IUPAC Name

tert-butyl 4-[2-(diethylamino)ethylamino]piperidine-1-carboxylate

InChI

InChI=1S/C16H33N3O2/c1-6-18(7-2)13-10-17-14-8-11-19(12-9-14)15(20)21-16(3,4)5/h14,17H,6-13H2,1-5H3

InChI Key

GKDQGDZETGIXGI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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